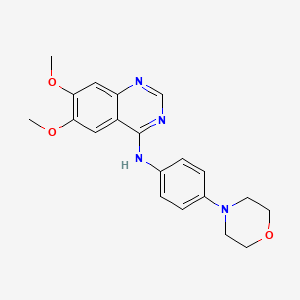

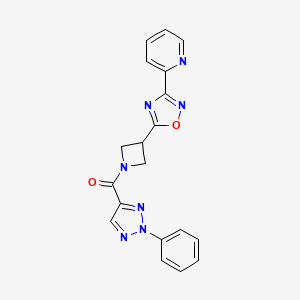

6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinazoline derivatives, including compounds similar to 6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine, have been a focus of research due to their wide range of biological activities. These activities make quinazolines suitable candidates for drug development against various diseases (Mizukawa et al., 2021).

Synthesis Analysis

The synthesis of quinazoline derivatives involves multiple steps, including cyclization and etheration processes. Specific methods for synthesis have been developed to optimize yield and purity. For example, the synthesis of various quinazoline derivatives from precursors like N′-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N, N-dimethylformamidine has been reported, demonstrating the chemical versatility and synthetic accessibility of these compounds (Yan et al., 2013).

Molecular Structure Analysis

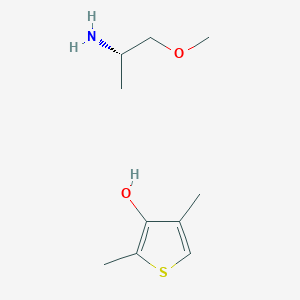

The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic core consisting of a benzene ring fused to a pyrimidine ring. This core structure is functionalized with various substituents, such as dimethoxy groups and a morpholinophenyl moiety, which influence the compound's pharmacological properties and reactivity (Dave et al., 2012).

Chemical Reactions and Properties

Quinazoline derivatives undergo a range of chemical reactions, including cyclization, etheration, and amidation, to form the quinazoline nucleus and introduce various substituents. These reactions are crucial for synthesizing specific derivatives with desired biological activities (Phillips & Castle, 1980).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure and substituents. These properties are essential for determining the compound's suitability for pharmaceutical formulation and delivery (Ivanov, 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with biological targets, are key factors in the pharmacological effectiveness of quinazoline derivatives. Studies have shown that specific substitutions on the quinazoline ring, such as the dimethoxy groups, significantly impact the compound's biological activity and its ability to interact with enzymes, receptors, and other molecular targets (Matsuno et al., 2003).

科学的研究の応用

Antimalarial Drug Lead : Quinazolines, including variants of 6,7-dimethoxyquinazoline, have been investigated for their antimalarial properties. A particular focus has been on synthesizing and evaluating different 6,7-dimethoxyquinazoline-2,4-diamines to determine their antimalarial activity. This research has led to the discovery of promising antimalarial drug leads (Mizukawa et al., 2021).

Influenza A Virus Inhibition : A novel scaffold, DPQ (6,7-dimethoxy-2-(1-piperazinyl)-4-quinazolinamine), has been identified to specifically bind to the influenza A virus RNA promoter. The structure of the RNA-DPQ complex suggests that DPQ exhibits antiviral activity against influenza viruses, highlighting its potential as a therapeutic agent (Lee et al., 2014).

Antitubercular Activity : Research on 4-anilinoquinolines and 4-anilinoquinazolines has identified novel inhibitors of Mycobacterium tuberculosis (Mtb). Among these, compounds with the 6,7-dimethoxyquinoline ring, such as 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, have demonstrated high potency against Mtb, indicating potential as antitubercular agents (Asquith et al., 2019).

Tyrosine Kinase Inhibition for Cancer Treatment : The compound AG-1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine) has shown promising in vitro and in vivo antiproliferative activity, making it of interest in biopharmaceutical research. It has been studied for its potential as a tyrosine kinase inhibitor, which could be relevant in cancer treatment (Khattab et al., 2016).

Antihypertensive Agent : A novel analogue of 3-benzylquinazolin-4(3H)-ones, which may include 6,7-dimethoxyquinazoline derivatives, has been considered as a candidate for treating hypertension. Research includes developing and validating high-performance liquid chromatography methods for determining these compounds in plasma, applicable in pharmacokinetic studies (Chang et al., 2016).

特性

IUPAC Name |

6,7-dimethoxy-N-(4-morpholin-4-ylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O3/c1-25-18-11-16-17(12-19(18)26-2)21-13-22-20(16)23-14-3-5-15(6-4-14)24-7-9-27-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBURJZVOZSPSQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dimethoxy-N-(4-morpholinophenyl)-4-quinazolinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B2491177.png)

![2-[3-(Pyrazol-1-YL)propyl]isoindole-1,3-dione](/img/structure/B2491180.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(methylthio)benzamide](/img/structure/B2491183.png)

![N-(2-methylphenyl)-5-[(4-methylphenyl)sulfonyl]thiophene-2-carboxamide](/img/structure/B2491184.png)

![3-methyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2491187.png)